molecular formula C11H14N2O3 B3040902 2-(Cbz-amino)propanamide CAS No. 2503-29-9

2-(Cbz-amino)propanamide

Cat. No. B3040902
CAS RN: 2503-29-9
M. Wt: 222.24 g/mol
InChI Key: CTZZSWNVVFTJRN-UHFFFAOYSA-N
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Description

2-(Cbz-amino)propanamide, also known as benzyl 2-amino-1-methyl-2-oxoethylcarbamate, is a compound with a molecular weight of 222.24 . It is categorized under miscellaneous compounds .


Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The IUPAC name of 2-(Cbz-amino)propanamide is benzyl 2-amino-1-methyl-2-oxoethylcarbamate . The InChI code is 1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15) .


Chemical Reactions Analysis

Cbz-protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C . Amino groups are selectively protected in good yields by reaction with O-alkyl S-(pyridin-2-yl)carbonothiolates at room temperature in air .


Physical And Chemical Properties Analysis

Most amides, including 2-(Cbz-amino)propanamide, are solids at room temperature . The boiling points of amides are much higher than those of alcohols of similar molar mass . Amides of five or fewer carbon atoms are soluble in water .

Scientific Research Applications

Radiopharmaceutical Synthesis

A highly regioselective method for the ring-opening of benzyloxycarbonyl (Cbz)-protected 2-methylaziridine with [18F]-labelled fluoride has been developed. This methodology facilitates the generation of new [18F]-labelled amines for incorporation into radiopharmaceuticals, demonstrating the potential of Cbz-amino derivatives in developing diagnostic tools and treatments in nuclear medicine (Vasdev et al., 2009).

Asymmetric Synthesis of Therapeutics

The application of Sharpless catalytic asymmetric aminohydroxylation to 2-vinylfuran, yielding beta-hydroxyfurfurylamine with high enantioexcess, demonstrates the role of Cbz-protected amino derivatives in synthesizing therapeutic agents like deoxymannojirimycin and deoxygulonojirimycin. These compounds are significant for their potential therapeutic applications, showcasing the versatility of Cbz-amino derivatives in asymmetric synthesis and drug development (Haukaas & O'Doherty, 2001).

Synthesis of Sulfonopeptides

N-Benzyloxycarbonyl (Cbz)-protected 2-aminoalkanesulfonyl chlorides are crucial building blocks for the synthesis of sulfonopeptides, which act as receptor ligands and enzyme inhibitors. This research highlights the significance of Cbz-protected amino derivatives in peptide synthesis, offering a convenient strategy for generating diverse functionalized side-chains in sulfonopeptides (Abdellaoui, Chen, & Xu, 2017).

Anticonvulsant Studies

The study of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, prepared through an uncatalysed amine exchange reaction, in various seizure test models demonstrates the potential pharmacological applications of Cbz-amino derivatives. These compounds have shown promising results against generalized seizures, indicating their utility in developing new anticonvulsant drugs (Idris, Ayeni, & Sallau, 2011).

Selective Cleavage of Protected Amines

A novel procedure for the selective cleavage of an alkoxycarbonyl group in N,N-dicarbamoyl-protected amino compounds using lithium bromide has been developed. This method, compatible with a range of functionalities, is particularly useful for the Cbz-selective cleavage in N,N-dicarbamoyl-protected amines. It underscores the importance of Cbz-amino derivatives in the selective modification and deprotection of amino compounds, crucial for synthesizing and manipulating complex organic molecules (Hernandez, Ramirez, & Martín, 2003).

Safety and Hazards

The safety data sheet for propionamide, a related compound, suggests that it should not be released into the environment . It also advises using personal protective equipment as required and avoiding dust formation .

properties

IUPAC Name

benzyl N-(1-amino-1-oxopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(10(12)14)13-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZZSWNVVFTJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212497
Record name Phenylmethyl N-(2-amino-1-methyl-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1-amino-1-oxopropan-2-yl)carbamate

CAS RN

2503-29-9
Record name Phenylmethyl N-(2-amino-1-methyl-2-oxoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2503-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl N-(2-amino-1-methyl-2-oxoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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